
Tetrabutylammoniumtribromide
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Overview
Description
Tetrabutylammonium tribromide (TBATB), with the molecular formula C₁₆H₃₆Br₃N and molecular weight 482.18 g/mol, is a quaternary ammonium salt consisting of a tetrabutylammonium cation and a tribromide (Br₃⁻) anion . It is a yellow crystalline solid with a melting point of 71–76°C and moderate solubility in organic solvents like acetone and chloroform . TBATB is hygroscopic and decomposes upon prolonged exposure to moisture or light .
Scientific Research Applications
Organic Synthesis
Tetrabutylammonium tribromide is primarily recognized as an effective brominating agent in organic synthesis. It facilitates the introduction of bromine into organic molecules, which is crucial for the synthesis of complex organic compounds. This property makes it particularly valuable in pharmaceutical development, where brominated compounds often exhibit enhanced biological activity.
Case Study: Bromination of Alkenes
A study demonstrated the use of tetrabutylammonium tribromide for the bromination of alkenes to produce vicinal dibromides. The reaction was conducted under mild conditions, yielding high purity products with minimal side reactions .
Phase Transfer Catalysis
As a phase transfer catalyst, tetrabutylammonium tribromide enhances the efficiency of reactions between organic and inorganic phases. This application is crucial in industrial processes where improved reaction rates and yields are desired.
Data Table: Comparison of Reaction Rates
Reaction Type | Catalyst Used | Yield (%) | Time (hours) |
---|---|---|---|
Alkylation | Tetrabutylammonium tribromide | 85 | 2 |
Alkylation | Conventional catalyst | 60 | 4 |
The above table illustrates that reactions using tetrabutylammonium tribromide significantly outperform those using traditional catalysts in terms of yield and reaction time .
Analytical Chemistry
In analytical chemistry, tetrabutylammonium tribromide is employed to detect and quantify various substances due to its ability to selectively react with specific functional groups. This makes it a reliable choice for quality control and environmental analysis.
Application: Detection of Phenolic Compounds
Research has shown that tetrabutylammonium tribromide can be used to detect phenolic compounds through a colorimetric method, providing a simple yet effective means for monitoring environmental pollutants .
Polymer Chemistry
Tetrabutylammonium tribromide plays a role in the synthesis of brominated polymers, which are essential for applications in flame retardants and other materials. The compound's ability to enhance polymer properties makes it invaluable in material science.
Case Study: Synthesis of Brominated Polymers
A study highlighted the use of tetrabutylammonium tribromide in synthesizing brominated polymers that exhibited improved thermal stability and flame retardancy compared to their non-brominated counterparts .
Biological Research
Emerging research indicates potential applications of tetrabutylammonium tribromide in biological studies. It can aid in the development of brominated compounds used as probes or markers in biochemical assays.
Case Study: Neurodevelopmental Toxicity
A recent study on zebrafish embryos revealed that exposure to tetrabutylammonium bromide (a related compound) impaired cranial neural development. This finding underscores the importance of understanding the biological implications of tetrabutylammonium compounds in environmental toxicology .
Q & A
Basic Research Questions
Q. What are the standard protocols for safely handling tetrabutylammonium tribromide in laboratory settings?
Tetrabutylammonium tribromide requires strict adherence to safety measures due to its reactivity and potential hazards. Use impervious gloves (e.g., nitrile), safety goggles, and lab coats to avoid skin/eye contact . Work in a fume hood to minimize inhalation risks, and store the compound in a cool, dry place away from oxidizing agents . Always consult Safety Data Sheets (SDS) for emergency procedures and first-aid measures .
Q. What analytical techniques are recommended for characterizing tetrabutylammonium tribromide purity and structure?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is ideal for structural confirmation, while titration methods (e.g., iodometric titration) can quantify active bromine content . Combustion analysis (CHN) verifies elemental composition. For purity assessment, use High-Performance Liquid Chromatography (HPLC) with UV detection .
Q. How can researchers optimize reaction conditions for bromination using tetrabutylammonium tribromide?
Solvent polarity significantly impacts reactivity. Polar aprotic solvents like dichloromethane or acetonitrile enhance electrophilic bromination efficiency. Monitor reaction progress via Thin-Layer Chromatography (TLC) and adjust temperature (typically 0–25°C) to control reaction rates .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported catalytic activity of tetrabutylammonium tribromide across different substrates?
Contradictions often arise from solvent effects or substrate electronic profiles. Design a systematic study:
- Vary solvent polarity (e.g., compare DCM vs. THF).
- Use Hammett plots to correlate substrate electronic properties with reaction rates.
- Employ kinetic isotopic effects (KIEs) to probe mechanistic pathways . Cross-validate results with computational methods (DFT) to identify transition-state interactions .
Q. How does tetrabutylammonium tribromide stability vary under extreme conditions (e.g., high humidity, elevated temperatures)?
Conduct accelerated stability studies:
- Store samples at 40°C/75% relative humidity (ICH Q1A guidelines).
- Analyze degradation products via LC-MS and compare to fresh samples.
- Monitor bromine release using gas chromatography (GC) with halogen-specific detectors .
Q. What methodologies validate the recyclability of tetrabutylammonium tribromide in green chemistry applications?
- Perform multiple reaction cycles with the same catalyst batch.
- Quantify residual catalytic activity via kinetic assays.
- Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to detect metal leaching (if applicable).
- Assess solvent recovery efficiency via distillation or membrane filtration .
Q. Methodological Considerations
Q. How to design experiments minimizing tetrabutylammonium tribromide decomposition during long-term reactions?
- Use inert atmospheres (N₂/Ar) to prevent oxidation.
- Add stabilizers like hydroquinone to scavenge free radicals.
- Employ real-time monitoring (e.g., in situ FTIR) to detect early decomposition .
Q. What statistical approaches address variability in bromination yields with tetrabutylammonium tribromide?
Apply Design of Experiments (DoE) to identify critical factors (e.g., stoichiometry, solvent ratio). Use ANOVA to analyze significance and response surface methodology (RSM) to optimize conditions .
Comparison with Similar Compounds
TBATB belongs to a family of tetrabutylammonium salts with varying counterions. Below is a detailed comparison with structurally analogous compounds:
Chemical and Physical Properties
Bromination Efficiency
- TBATB vs. TBAB : TBAB (tetrabutylammonium bromide) is a weaker brominating agent, primarily used as a PTC. TBATB’s Br₃⁻ anion provides a controlled bromine source, reducing hazards compared to Br₂ .
- TBATB vs. Molecular Bromine (Br₂) : TBATB avoids Br₂’s volatility and toxicity, enabling safer handling and selectivity in electrophilic bromination .
Phase-Transfer Catalysis
- TBATB vs. TBAF : TBAF (tetrabutylammonium fluoride) is a strong desilylation agent but highly corrosive and incompatible with protic solvents. TBATB is less reactive but more stable in organic media .
Hazard Profiles
Research Findings and Industrial Relevance
Preparation Methods
Direct Bromination of Tetrabutylammonium Bromide
The most widely documented method for TBATB synthesis involves the direct bromination of tetrabutylammonium bromide ([N(C₄H₉)₄]Br) using elemental bromine (Br₂). This exothermic reaction proceeds via the addition of bromine vapor to the solid quaternary ammonium salt :
[N(C4H9)4]Br+Br2→[N(C4H9)4]Br3
Reaction Conditions and Optimization
-
Stoichiometry : A 1:1 molar ratio of tetrabutylammonium bromide to bromine ensures complete conversion, though slight excess bromine (1.05–1.1 equivalents) mitigates incomplete reactions due to vapor loss .
-
Temperature : Conducted at room temperature (20–25°C) under controlled ventilation to manage bromine’s volatility.
-
Purification : The crude product is washed with cold diethyl ether to remove unreacted bromine, yielding TBATB as a crystalline powder with ≥98% purity .
Challenges and Solutions
-
Bromine Handling : Bromine’s toxicity and corrosivity necessitate inert atmosphere setups. Substituting bromine vapor with liquid bromine in a sealed reactor improves safety but requires precise stoichiometric control .
-
Yield Optimization : Pilot studies report yields of 85–92%, with losses attributed to bromine sublimation. Trapping excess bromine via cold traps or adsorbents (e.g., activated carbon) enhances yield reproducibility .
Alternative Oxidizing Agents for Bromination
To circumvent bromine’s hazards, researchers have explored oxidizing agents that generate bromine in situ. Two prominent systems include:
Vanadium Pentoxide (V₂O₅) and Hydrogen Peroxide (H₂O₂)
This method employs V₂O₅ as a catalyst and H₂O₂ as an oxidizer to convert bromide ions (Br⁻) to tribromide (Br₃⁻) :
3Br−+V2O5+2H2O2+2H+→Br3−+2VO2++3H2O
Procedure :
-
Dissolve tetrabutylammonium bromide in aqueous H₂O₂ (30% w/w).
-
Add V₂O₅ gradually under stirring at 40–50°C.
-
Filter the precipitate and recrystallize from ethanol.
Advantages :
-
Eliminates direct bromine handling.
-
Yields TBATB with 80–85% purity, suitable for non-critical applications .
Ceric Ammonium Nitrate (CAN)
CAN oxidizes bromide ions in acidic media, offering a one-pot synthesis route :
3Br−+2Ce(NO3)64−+6H+→Br3−+2Ce3++6NO3−+3H2O
Procedure :
-
Mix tetrabutylammonium bromide with CAN in dilute HNO₃.
-
Stir at 50°C for 4–6 hours.
-
Extract TBATB using dichloromethane and evaporate under reduced pressure.
Performance Metrics :
-
Yield : 75–80% due to competing side reactions (e.g., nitrate complexation).
Synthesis from Precursor Amines
A patent-pending approach synthesizes TBATB from tri-n-butylamine and n-butyl bromide, bypassing the need for pre-formed tetrabutylammonium bromide .
Stepwise Alkylation and Bromination
-
Alkylation :
-
Bromination :
Advantages :
-
Integrates precursor synthesis and bromination into a scalable process.
-
Reduces reliance on commercial tetrabutylammonium bromide.
Purification and Characterization
Post-synthesis purification ensures TBATB meets reagent-grade standards. Key techniques include:
4.1. Solvent Recrystallization
-
Ethyl Acetate Wash : Removes residual bromine and ammonium salts, enhancing purity to >98% .
-
Crystallization Conditions : Slow cooling (0.5°C/min) from ethanol yields large, high-purity crystals .
4.2. Analytical Validation
-
Spectroscopy : IR peaks at 590 cm⁻¹ (Br₃⁻ stretch) and 1,470 cm⁻¹ (C-N stretch) confirm structure .
-
Titration : Iodometric titration quantifies active bromine content (≥98.0%) .
Table 1. Physicochemical Properties of TBATB
Property | Value | Source |
---|---|---|
Molecular Weight | 482.18 g/mol | |
Appearance | Orange crystalline powder | |
Melting Point | 71–75°C | |
Bromine Content | ≥98.0% (iodometric) | |
Solubility | Soluble in CH₂Cl₂, CHCl₃, DMF |
Comparative Analysis of Methods
Table 2. Synthesis Method Comparison
Method | Yield (%) | Purity (%) | Safety | Scalability |
---|---|---|---|---|
Direct Bromination | 85–92 | 98 | Moderate | High |
V₂O₅/H₂O₂ | 80–85 | 80–85 | High | Moderate |
CAN Oxidation | 75–80 | 90–92 | High | Low |
Stepwise Alkylation | 95 | 98 | Moderate | High |
Key Findings :
-
Direct Bromination remains the gold standard for high-purity TBATB, albeit requiring stringent safety measures.
-
Stepwise Alkylation offers scalability but introduces complexity with precursor synthesis.
-
Oxidative Methods (V₂O₅/CAN) prioritize safety over yield, ideal for small-scale applications.
Green Chemistry Innovations
Recent advances focus on solvent-free or aqueous-phase synthesis to minimize environmental impact:
Properties
Molecular Formula |
C48H108Br3N3 |
---|---|
Molecular Weight |
967.1 g/mol |
IUPAC Name |
tetrabutylazanium;tribromide |
InChI |
InChI=1S/3C16H36N.3BrH/c3*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;/h3*5-16H2,1-4H3;3*1H/q3*+1;;;/p-3 |
InChI Key |
SFLXUZPXEWWQNH-UHFFFAOYSA-K |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.[Br-].[Br-].[Br-] |
Origin of Product |
United States |
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